molecular formula C21H24N2O3 B2569037 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide CAS No. 955680-81-6

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2569037
CAS RN: 955680-81-6
M. Wt: 352.434
InChI Key: QAJFCKKWAXDQKQ-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, also known as AT-121, is a novel chemical compound that has been developed as a potential painkiller with reduced risk of addiction and overdose. The compound was first synthesized in 2018 by researchers at the University of North Carolina at Chapel Hill and has since been the subject of extensive scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have developed synthetic methodologies for creating compounds with structures related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, exploring their crystal and calculated structures. These studies contribute to understanding the molecular configuration, bonding characteristics, and potential reactivity of such compounds (Bai et al., 2012).
  • The synthesis of related tetrahydroisoquinoline derivatives showcases the potential for developing novel structures with specific properties, such as binding affinities or biological activities (Ryo Tanifuji et al., 2016).

Biological and Medicinal Applications

  • Studies on derivatives of tetrahydroisoquinolines have shown a range of biological activities, including anti-Mycobacterium phlei activity, highlighting their potential as therapeutic agents (R. Asolkar et al., 2004).
  • Research into the synthesis of tetrahydroisoquinoline and related compounds has also explored their application as inhibitors of tubulin polymerization, a mechanism of action relevant for anticancer therapies. These findings indicate the potential of such compounds in the development of new anticancer agents (R. Gastpar et al., 1998).

Chemical and Pharmacological Properties

  • The exploration of tetrahydroisoquinoline derivatives for their chemical and pharmacological properties, such as their action on blood pressure, pulse rate, and smooth muscle, provides insights into their potential therapeutic applications and effects on physiological functions (D. W. Fassett et al., 1938).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15(24)23-12-11-17-6-7-19(13-18(17)14-23)22-21(25)10-5-16-3-8-20(26-2)9-4-16/h3-4,6-9,13H,5,10-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJFCKKWAXDQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide

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